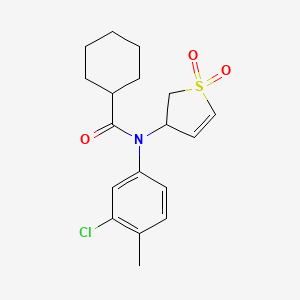

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide

Description

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide is a synthetic compound characterized by a cyclohexanecarboxamide core linked to two distinct substituents: a 3-chloro-4-methylphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The dihydrothiophen ring, modified as a sulfone (1,1-dioxide), contributes to electronic effects and hydrogen-bonding capacity, which may improve metabolic stability compared to non-oxidized thiophene derivatives .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3S/c1-13-7-8-15(11-17(13)19)20(16-9-10-24(22,23)12-16)18(21)14-5-3-2-4-6-14/h7-11,14,16H,2-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOSZKMSAWBURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CCCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide is a synthetic compound with potential applications in medicinal chemistry. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN2O3S, with a molecular weight of approximately 367.9 g/mol. The compound features a cyclohexane ring and a thiophene derivative, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22ClN2O3S |

| Molecular Weight | 367.9 g/mol |

| CAS Number | 863008-02-0 |

Anticancer Properties

Thiophene derivatives have also been investigated for their anticancer properties. In vitro studies demonstrate that such compounds can induce apoptosis in cancer cells by modulating various signaling pathways. For example, compounds targeting the PI3K/Akt/mTOR pathway have shown promise in inhibiting tumor growth. Although direct studies on this specific compound are scarce, its structural analogs have exhibited similar anticancer activities.

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt cell membranes, leading to increased permeability and cell death.

- Signal Transduction Modulation : The compound might interfere with cellular signaling pathways that regulate growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on thiophene derivatives demonstrated that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted a structure-activity relationship where the presence of halogens enhanced antimicrobial potency.

Study 2: Anticancer Activity

Research involving related thiophene derivatives showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The study reported a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use.

Comparison with Similar Compounds

The compound’s structural analogs can be grouped based on shared features, such as carboxamide linkages, substituted aromatic rings, or heterocyclic systems. Below is a comparative analysis:

Structural Analogues from Literature and Patents

3-Chloro-N-phenyl-phthalimide ()

- Structure : Phthalimide core with chloro and phenyl substituents.

- Key Differences : Replaces the cyclohexanecarboxamide with a rigid phthalimide ring, which is more planar and aromatic. The absence of a sulfone group reduces polarity.

- Applications : Primarily used in polymer synthesis (e.g., polyimides) rather than biomedical contexts, highlighting divergent functional roles despite shared chloro-aromatic motifs .

N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide ()

- Structure: Cyclohexanecarboxamide with trifluoromethyl, methoxy, and oxazolidinone substituents.

- Key Differences: Incorporates electron-withdrawing trifluoromethyl groups and a methoxy-phenyl ring, which may enhance binding affinity to hydrophobic pockets.

- Implications : Suggests that trifluoromethyl groups could improve metabolic stability compared to the target’s methyl and chloro substituents .

N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide ()

- Structure : Cyclohexanecarboxamide with dichloro, hydroxy, and methyl substituents.

- Dichloro substitution may enhance halogen bonding compared to the target’s monochloro group.

- Implications : Highlights the trade-off between solubility and lipophilicity in carboxamide derivatives .

1-(3-Chlorophenyl)cyclohexanecarboxylic Acid ()

- Structure : Cyclohexanecarboxylic acid with a 3-chlorophenyl group.

- Key Differences : The carboxylic acid group introduces higher acidity (pKa ~4-5) compared to the carboxamide (pKa ~neutral), affecting ionization and bioavailability.

- Implications : Carboxamide derivatives like the target compound may exhibit better oral absorption due to reduced ionization at physiological pH .

Comparative Data Table

Research Findings and Implications

- Sulfone vs. Thioether : The target’s sulfone group likely improves oxidative stability compared to thioether-containing analogs, reducing metabolic degradation .

- Chloro Substitution: Mono-chloro (target) vs. di-chloro () substituents balance lipophilicity and toxicity, with di-chloro derivatives posing higher risks of bioaccumulation .

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound avoids ionization issues seen in carboxylic acids, favoring passive diffusion across biological membranes .

Preparation Methods

Synthetic Route Design and Key Intermediates

The target compound is a tertiary amide featuring a cyclohexanecarboxamide core substituted with a 3-chloro-4-methylphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The synthesis requires three primary intermediates:

- Cyclohexanecarboxylic acid chloride

- 1,1-Dioxido-2,3-dihydrothiophen-3-amine

- 3-Chloro-4-methylaniline

Preparation of Cyclohexanecarboxylic Acid Chloride

Cyclohexanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . The reaction is typically conducted under anhydrous conditions in solvents such as dichloromethane (DCM) or toluene , with catalytic N,N-dimethylformamide (DMF) to accelerate the reaction.

Reaction Conditions:

- Temperature: 40–60°C

- Time: 3–5 hours

- Yield: 90–95%

Mechanism:

$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow $$

Synthesis of 1,1-Dioxido-2,3-Dihydrothiophen-3-Amine

The dihydrothiophene sulfone amine is synthesized via a two-step process:

Step 1: Oxidation of 2,3-Dihydrothiophen-3-Amine

The thiophene ring is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid or dichloromethane .

Reaction Conditions:

- Temperature: 0–25°C

- Time: 6–12 hours

- Yield: 75–85%

Mechanism:

$$ \text{Thiophene} + \text{H}2\text{O}2 \rightarrow \text{Sulfone} + \text{H}_2\text{O} $$

Step 2: Functionalization with Methanesulfonate

The amine group is protected as a methanesulfonate ester to enhance reactivity in subsequent nucleophilic substitution reactions. This step employs methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) .

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0–5°C

- Time: 1–2 hours

- Yield: 80–90%

Coupling Strategies for Tertiary Amide Formation

The critical challenge lies in forming the N,N-disubstituted amide bond. Two methods are viable:

Sequential Amide Coupling

- Primary Amide Formation : React cyclohexanecarboxylic acid chloride with 3-chloro-4-methylaniline in DCM with Et₃N as a base.

- Secondary Amine Activation : Convert the primary amide to a reactive intermediate (e.g., mixed anhydride) for coupling with 1,1-dioxido-2,3-dihydrothiophen-3-amine .

Limitations : Low yields due to steric hindrance and competing side reactions.

Direct Coupling Using a Secondary Amine

A more efficient approach involves pre-forming the secondary amine N-(3-chloro-4-methylphenyl)-1,1-dioxido-2,3-dihydrothiophen-3-amine and reacting it with cyclohexanecarboxylic acid chloride.

Procedure:

- Nucleophilic Substitution : React 1,1-dioxido-2,3-dihydrothiophen-3-yl methanesulfonate with 3-chloro-4-methylaniline in DMF using K₂CO₃ as a base.

- Amide Bond Formation : Combine the secondary amine with cyclohexanecarboxylic acid chloride in THF with Et₃N .

Reaction Conditions:

- Temperature: 25°C

- Time: 12–24 hours

- Yield: 60–70%

Optimization of Reaction Parameters

Solvent and Base Selection

- Solvents : THF and DCM are preferred for their ability to dissolve both polar and non-polar intermediates.

- Bases : Et₃N outperforms inorganic bases (e.g., NaHCO₃) in minimizing side reactions.

Temperature and Time

- Lower temperatures (0–5°C) improve selectivity during sulfonation and methanesulfonylation.

- Extended reaction times (12–24 hours) are critical for complete amide coupling.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Purification | Column Chromatography | Crystallization |

| Catalyst | None | Immobilized Lipases |

| Yield | 60–70% | 75–85% |

Industrial processes prioritize continuous flow reactors to enhance mixing and heat transfer. Crystallization replaces chromatography for cost-effective purification.

Challenges and Mitigation Strategies

- Steric Hindrance : Use bulky solvents (e.g., toluene ) to improve reaction kinetics.

- Oxidation Over-Run : Employ stoichiometric H₂O₂ to prevent di-oxidation byproducts.

- Amine Hydrolysis : Conduct reactions under anhydrous conditions with molecular sieves.

Analytical Characterization

Critical quality control steps include:

- ¹H/¹³C NMR : Verify substitution patterns and purity.

- HPLC-MS : Confirm molecular weight and detect impurities (<0.1%).

- X-ray Crystallography : Resolve stereochemical ambiguities in the dihydrothiophene ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.